3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol

PKD1 inhibition AGC kinase TR-FRET assay

3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol (CAS 1071136-96-3) is a heterocyclic small molecule belonging to the 2,6-naphthyridin-1(2H)-one chemotype, a scaffold known to produce ATP-competitive inhibitors of the novel Protein Kinase C (PKC) isotypes (δ, ε, η, θ) and other AGC-family kinases. The compound features a 2-chloropyridin-4-yl substituent at the 3-position of the naphthyridine core, a distinct substitution pattern that differentiates it from other 2,6-naphthyridine analogs whose biological profiles are substitution-dependent.

Molecular Formula C13H8ClN3O
Molecular Weight 257.68
CAS No. 1071136-96-3
Cat. No. B2621760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol
CAS1071136-96-3
Molecular FormulaC13H8ClN3O
Molecular Weight257.68
Structural Identifiers
SMILESC1=CN=C(C=C1C2=CC3=C(C=CN=C3)C(=O)N2)Cl
InChIInChI=1S/C13H8ClN3O/c14-12-6-8(1-4-16-12)11-5-9-7-15-3-2-10(9)13(18)17-11/h1-7H,(H,17,18)
InChIKeyCIIGWQKDXFJDDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of 3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol (CAS 1071136-96-3)


3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol (CAS 1071136-96-3) is a heterocyclic small molecule belonging to the 2,6-naphthyridin-1(2H)-one chemotype, a scaffold known to produce ATP-competitive inhibitors of the novel Protein Kinase C (PKC) isotypes (δ, ε, η, θ) and other AGC-family kinases [1]. The compound features a 2-chloropyridin-4-yl substituent at the 3-position of the naphthyridine core, a distinct substitution pattern that differentiates it from other 2,6-naphthyridine analogs whose biological profiles are substitution-dependent [2]. Commercially, it is available at research-grade purity (typically 98%) from multiple suppliers, with pricing and packaging options that scale from milligram to multi-gram quantities, making it accessible for hit-to-lead campaigns and structure–activity relationship (SAR) exploration .

Why Generic 2,6-Naphthyridinone Analogs Cannot Substitute for 3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol in Research Applications


Within the 2,6-naphthyridinone inhibitor class, bioactivity is exquisitely sensitive to the nature and position of substituents on both the naphthyridine core and the pendant aryl group [1]. The parent 2,6-naphthyridin-1(2H)-one (CAS 80935-77-9) lacks the aryl substituent and exhibits a fundamentally different kinase inhibition profile, while closely related analogs such as the 3-(pyridin-4-yl) variant or the 1-piperazinyl-substituted derivative CHEMBL1214933 (BindingDB BDBM50324320) show divergent potency and selectivity across PKD1, PKCδ, and other targets [2]. The 2-chloropyridin-4-yl moiety at the 3-position is not merely a spectator group; it participates in key binding interactions within the kinase ATP pocket, influencing both affinity and isoform selectivity. Therefore, substituting this compound with an unsubstituted pyridine, a different halogen, or an alternative regiochemical isomer will yield non-equivalent biological data and confound SAR interpretation, making target-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol vs. Closest Analogs


PKD1 Inhibitory Potency: Inferior to the Piperazine-Substituted Analog, but a Cleaner Probe for 3-Position SAR

While no direct PKD1 IC50 value for the target compound itself was located in public databases, a closely related analog—3-(2-chloropyridin-4-yl)-1-piperazin-1-yl[2,6]naphthyridine (CHEMBL1214933)—displays an IC50 of 50 nM against PKD1 in a TR-FRET assay [1]. The target compound lacks the 1-piperazinyl substituent found in CHEMBL1214933, a moiety that frequently enhances kinase hinge-region binding. Based on class-level structure–activity relationships established for 2,6-naphthyridinones, removal of the 1-amino substituent typically reduces PKD1 affinity by 5- to 20-fold [2]. Therefore, the target compound is expected to exhibit PKD1 IC50 in the 250–1000 nM range, making it a moderately potent but pharmacologically cleaner tool compound for isolating the contribution of the 3-position substituent.

PKD1 inhibition AGC kinase TR-FRET assay

Selectivity Window Against Classical PKC Isoforms: Class Benchmark Established by the Naphthyridine Series

The 2,6-naphthyridine chemotype, as demonstrated by the prototype compound 11 from the Van Eis et al. series, exhibits 10- to 100-fold selectivity for novel PKC isotypes (PKCδ, ε, η, θ) over classical PKC isotypes (PKCα, β, γ) [1]. The presence of an aryl substituent at the 3-position, such as the 2-chloropyridin-4-yl group, is a structural determinant for this selectivity window. In contrast, the unsubstituted core 2,6-naphthyridin-1(2H)-one (CAS 80935-77-9) has been reported primarily as a CXCR4 antagonist with no established PKC selectivity profile, indicating a divergent biological target space . A subsequent patent filing by Novartis explicitly claims 2,6-naphthyridines with substituted aryl groups at the 3-position as inhibitors of MARK1/2/3, PKD1/2/3, PKN1/2, CDK9, CaMKII, and ROCK-I/II, further confirming that the 3-aryl substitution fundamentally alters target engagement [2].

PKC isoform selectivity novel vs. classical PKC ATP-competitive inhibitor

In Vivo Target Engagement Proof: Prototype Compound 11 Demonstrates Oral PKCθ Pathway Inhibition in Mice

The in vivo pharmacodynamic benchmark for the 2,6-naphthyridine class was established by compound 11, which dose-dependently inhibited Staphylococcus aureus enterotoxin B (SEB)-triggered IL-2 serum levels in mice after oral dosing [1]. While compound 11 is structurally distinct from the target compound (it carries additional substitution), it belongs to the same 2,6-naphthyridine scaffold with an aryl group at the 3-position, confirming that this chemotype can achieve oral exposure and target engagement in an animal model. In contrast, many alternative kinase inhibitor chemotypes (e.g., certain maleimide-based PKC inhibitors) lack oral bioavailability or exhibit pan-PKC inhibition without isoform selectivity, resulting in on-target toxicity in vivo. No in vivo data specifically for the target compound are publicly available; however, as a minimally substituted 3-aryl-2,6-naphthyridine, it represents a useful starting point for pharmacokinetic optimization.

in vivo PKCθ inhibition oral bioavailability IL-2 suppression

Chemical Stability and Handling: Defined Hazard Profile Enables Compliant Procurement

The target compound has a vendor-documented purity specification of 98% (HPLC) and a defined GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) . This classification is consistent across multiple independent supplier datasheets. In comparison, certain 2,6-naphthyridine analogs with more reactive substituents (e.g., 4-fluoro or 4-bromo derivatives) may carry additional hazards related to halogen reactivity or require specialized storage conditions (e.g., -20°C under inert atmosphere). The target compound can be stored under standard ambient conditions (cool, dry place) with a shelf life suitable for multi-year research programs, reducing cold-chain logistics costs and risks of degradation during shipping.

chemical stability GHS classification storage conditions

Synthetic Handle: the 2-Chloropyridin-4-yl Moiety Enables Downstream Diversification

The 2-chloropyridin-4-yl group at the 3-position is not only a pharmacophoric element but also a synthetic handle for further elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) [1]. This contrasts with analogs bearing the unsubstituted pyridin-4-yl group (CAS 80935-77-9 derivatives lacking halogen), which do not offer the same late-stage diversification potential. In a medicinal chemistry context, the target compound can serve as a common intermediate for generating focused libraries exploring the 2-position of the pyridine ring, whereas a 2-fluoro or 2-methyl analog would require separate, often more challenging, synthetic routes. The chlorine atom also provides a convenient mass spectrometry isotope signature (3:1 ³⁵Cl:³⁷Cl) that aids in reaction monitoring and product confirmation.

Suzuki coupling C–Cl functionalization late-stage diversification

Optimal Application Scenarios for 3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol Based on Evidence


AGC Kinase Inhibitor Hit-to-Lead Optimization Programs

Use as a minimally substituted 3-aryl-2,6-naphthyridinone starting point for SAR optimization of PKD1, MARK, PKN, or CDK9 inhibitors. The 2-chloropyridin-4-yl substituent provides a synthetic handle for Pd-catalyzed diversification while the naphthyridine core ensures ATP-competitive kinase binding as established by the Van Eis et al. series. Researchers can rapidly generate analog libraries by coupling at the chloride position while retaining the 3-aryl pharmacophore required for AGC kinase selectivity. [1] [2]

PKC Isoform Selectivity Tool Compound Cataloging in Academic Screening Centers

For academic screening facilities building annotated kinase inhibitor libraries, the target compound fills a specific chemotype entry point: a 3-aryl-2,6-naphthyridinone with documented class preference for novel over classical PKC isotypes. Unlike the unsubstituted core (CXCR4), this compound is unambiguously kinase-directed. Its inclusion in screening decks enables chemotype-specific hit deconvolution when profiling kinase inhibitor collections against PKC isotype panels. [3]

Neglected Tropical Disease Kinase Target Screening

Given the established anti-infective activity of naphthyridine derivatives and the essential role of PKC-like kinases in certain parasites (e.g., Plasmodium, Leishmania), the target compound represents a structurally tractable starting point for repurposing against parasitic kinase targets. Its well-defined hazard classification and ambient storage stability make it logistically viable for collaborative screening programs in resource-limited settings. [4]

Computational Chemistry and Docking Model Validation

The relatively rigid 2,6-naphthyridine core combined with a single rotatable bond (2-chloropyridin-4-yl group) makes this compound an ideal test case for validating docking poses against AGC kinase crystal structures. Its limited conformational flexibility reduces docking pose uncertainty, enabling more confident interpretation of binding mode predictions that can then guide the design of more potent, flexible analogs. [1] [2]

Quote Request

Request a Quote for 3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.